
methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
In this case, the carboxylic acid precursor is 3-bromo-4,4-dimethoxybut-2-enoic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 3-hydroxy-4,4-dimethoxybut-2-enoate.
Reduction: Formation of 3-bromo-4,4-dimethoxybut-2-enol.
Oxidation: Formation of 3-bromo-4,4-dimethoxybut-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The bromine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-3-chloro-4,4-dimethoxybut-2-enoate
- Methyl (E)-3-iodo-4,4-dimethoxybut-2-enoate
- Methyl (E)-3-fluoro-4,4-dimethoxybut-2-enoate
Uniqueness
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H11BrO4 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C7H11BrO4/c1-10-6(9)4-5(8)7(11-2)12-3/h4,7H,1-3H3/b5-4+ |
InChI-Schlüssel |
MTURZEIBVGKKQT-SNAWJCMRSA-N |
Isomerische SMILES |
COC(/C(=C\C(=O)OC)/Br)OC |
Kanonische SMILES |
COC(C(=CC(=O)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
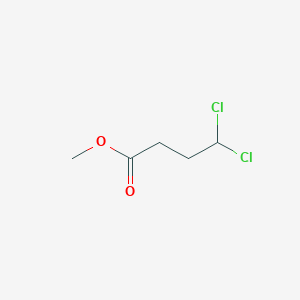
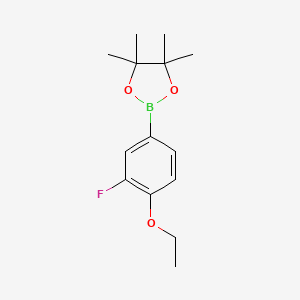
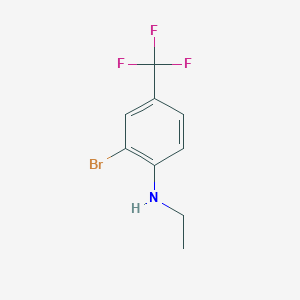
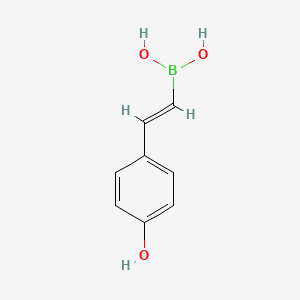
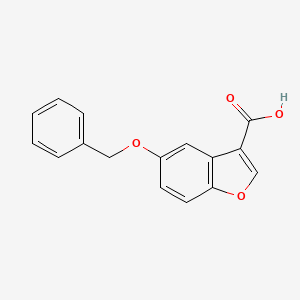


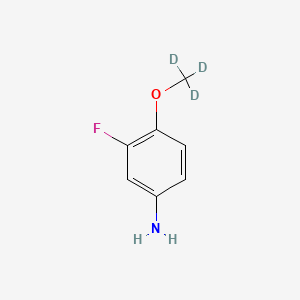
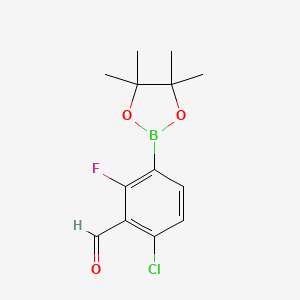


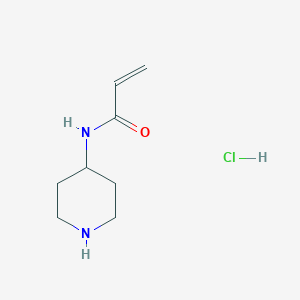
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)
